molecular formula C11H14O2 B1315505 4-Isopropoxy-2-methylbenzaldehyde CAS No. 86786-25-6

4-Isopropoxy-2-methylbenzaldehyde

Cat. No.: B1315505
CAS No.: 86786-25-6
M. Wt: 178.23 g/mol
InChI Key: HPZOYTGEBKZHCI-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZOYTGEBKZHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517777
Record name 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86786-25-6
Record name 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Isopropoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 86786-25-6 , is an organic compound featuring a benzene ring substituted with an isopropoxy group at the para-position, a methyl group at the ortho-position, and a formyl (aldehyde) group. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 86786-25-6[1]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name This compound

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A logical and efficient synthetic route involves the etherification of a corresponding phenol followed by formylation of the aromatic ring.

Proposed Synthesis Pathway

A plausible and commonly employed strategy for the synthesis of substituted benzaldehydes is the Williamson ether synthesis followed by a formylation reaction. This approach offers high yields and regioselectivity.

Synthesis_Workflow A 2-Methyl-4-nitrophenol C 4-Isopropoxy-2-methylnitrobenzene A->C Williamson Ether Synthesis (K₂CO₃, Acetone) B 2-Propyl Bromide B->C D 4-Isopropoxy-2-methylaniline C->D Reduction (e.g., Fe/HCl or H₂/Pd-C) E This compound D->E Sandmeyer or Gattermann Reaction (Formylation)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-established procedure for the synthesis of analogous compounds and is expected to be effective for the target molecule.

Step 1: Williamson Ether Synthesis of 4-Isopropoxy-2-methylnitrobenzene

  • To a solution of 2-methyl-4-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-propyl bromide (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-isopropoxy-2-methylnitrobenzene.

Causality: The use of a polar aprotic solvent like acetone and a base (potassium carbonate) facilitates the SN2 reaction between the phenoxide ion and 2-propyl bromide.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-isopropoxy-2-methylnitrobenzene (1 equivalent) in ethanol.

  • Add iron powder (3 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction, neutralize with sodium bicarbonate, and filter through celite.

  • Evaporate the solvent to yield 4-isopropoxy-2-methylaniline.

Causality: The reduction of the nitro group to an amine is a crucial step to introduce a diazonium salt intermediate for the subsequent formylation.

Step 3: Formylation to this compound

  • The resulting 4-isopropoxy-2-methylaniline can be converted to the aldehyde via the Gattermann or a related formylation reaction.

  • For instance, the Sandmeyer reaction using formaldehyde followed by hydrolysis would yield the desired aldehyde.

Causality: These formylation reactions are classic methods for introducing an aldehyde group onto an aromatic ring, often proceeding through a diazonium salt intermediate.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aldehydic proton (singlet) around δ 9.8-10.0 ppm.[3] - Aromatic protons with distinct splitting patterns due to the substitution. - Isopropoxy group methine (septet) and methyl (doublet) signals. - Methyl group on the ring (singlet) around δ 2.3-2.5 ppm.
¹³C NMR - Carbonyl carbon signal around δ 190-195 ppm. - Aromatic carbons in the δ 110-160 ppm region. - Isopropoxy and methyl carbon signals in the aliphatic region.
IR Spectroscopy - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹.[3] - C-H stretch of the aldehyde proton around 2820 and 2720 cm⁻¹.[3] - Aromatic C-H and C=C stretching bands. - C-O stretching for the ether linkage.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 178. - Fragmentation pattern showing loss of the isopropoxy group, methyl group, and the formyl group.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electronic effects of the isopropoxy and methyl groups and the steric hindrance imparted by the ortho-methyl group.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Isopropoxy (+R) Isopropoxy (+R effect) Increases electron density on the ring Aldehyde Carbonyl Aldehyde Carbonyl Isopropoxy (+R)->Aldehyde Carbonyl Deactivates towards nucleophilic attack Methyl (+I) Methyl (+I effect) Weakly electron-donating Methyl (+I)->Aldehyde Carbonyl Slightly deactivates Ortho-Methyl Ortho-Methyl Group Steric hindrance around the aldehyde Ortho-Methyl->Aldehyde Carbonyl Hinders nucleophilic approach

Caption: Factors influencing the reactivity of the aldehyde group.

  • Electronic Effects: The isopropoxy group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring and the carbonyl carbon of the aldehyde. The methyl group is a weak electron-donating group through induction (+I effect). Both of these effects decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[4][5]

  • Steric Effects: The methyl group at the ortho-position to the aldehyde creates significant steric hindrance.[4] This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, further reducing its reactivity in reactions like additions and condensations.

Potential Applications in Drug Development and Research

Substituted benzaldehydes are valuable building blocks in medicinal chemistry. While specific applications for this compound are not detailed in the provided search results, its structural motifs suggest potential utility in several areas:

  • Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activities. Benzaldehyde derivatives have been explored for their ability to improve the bioavailability of certain drugs.[6]

  • Intermediate in Pharmaceutical Synthesis: This compound can be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde functionality is readily transformable into a variety of other functional groups. Related compounds are used in the synthesis of agents targeting neurological disorders.[7]

  • Fragrance and Flavoring: Many benzaldehyde derivatives possess characteristic aromas and are used in the fragrance and flavor industries.[7][8]

Safety and Handling

Based on the safety data sheets for structurally related compounds like 4-isopropoxybenzaldehyde and other substituted benzaldehydes, this compound should be handled with care.

Table 3: General Safety and Handling Precautions

Aspect Recommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[9][10]
Handling Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9]
Storage Store in a well-ventilated place. Keep the container tightly closed.[9]
First Aid (General) If inhaled: Remove person to fresh air.[9] If on skin: Wash with plenty of soap and water.[9] If in eyes: Rinse cautiously with water for several minutes.[9]
Hazards May cause skin, eye, and respiratory irritation.[9][11]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition for detailed and up-to-date safety information.

Conclusion

This compound is a substituted aromatic aldehyde with distinct reactivity governed by the electronic and steric effects of its substituents. While specific experimental data for this compound is limited in the public domain, its properties and potential applications can be reliably inferred from well-understood chemical principles and data from analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and potentially utilize this compound in their work.

References

  • PubChem. 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Quora. What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Wikipedia. 4-Methylbenzaldehyde. Available from: [Link]

  • PMC. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Isopropoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document integrates established knowledge of related chemical structures to offer predictive insights and practical guidance.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to all scientific research. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

  • IUPAC Name: this compound[1]

  • CAS Number: 86786-25-6[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • Molecular Weight: 178.23 g/mol [1]

Synonyms: While no widely recognized common synonyms or trade names for this specific molecule are documented, systematic variations may be encountered in literature and chemical catalogs. These can include:

  • 2-Methyl-4-(1-methylethoxy)benzaldehyde

  • 4-(Propan-2-yloxy)-2-methylbenzaldehyde

The structural relationship between the IUPAC name and the molecule is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction/Analogy
Appearance Colorless to pale yellow liquidBased on the typical appearance of substituted benzaldehydes.
Odor Likely a characteristic aromatic, possibly fruity or almond-like scentBenzaldehydes are known for their distinct odors.
Boiling Point Estimated to be in the range of 220-250 °C at atmospheric pressureBased on boiling points of similar molecular weight benzaldehydes.
Solubility Likely soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and poorly soluble in waterThe aromatic ring and isopropoxy group confer lipophilicity.
Stability Expected to be stable under standard conditions. May be sensitive to air and light, leading to oxidation of the aldehyde group to a carboxylic acid.A common characteristic of aldehydes.

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions for the synthesis of substituted benzaldehydes. A common and effective method would be the Williamson ether synthesis followed by formylation of the resulting ether.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Formylation (e.g., Duff Reaction or similar methods) A 2-Methyl-4-nitrophenol D 4-Isopropoxy-2-methyl-1-nitrobenzene A->D Reaction B Isopropyl halide (e.g., 2-bromopropane) B->D C Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetone) C->D F 4-Isopropoxy-2-methylaniline D->F Reduction E Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) E->F H This compound F->H Formylation G Formylating agent (e.g., Hexamethylenetetramine in acidic conditions) G->H

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol (Illustrative):

Step 1: Synthesis of 4-Isopropoxy-2-methyl-1-nitrobenzene

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

  • To this stirred suspension, add an isopropyl halide, for instance, 2-bromopropane (1.2-1.5 eq), dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Isopropoxy-2-methylaniline

  • Dissolve the 4-Isopropoxy-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • For catalytic hydrogenation, add a catalyst, for example, 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Alternatively, for chemical reduction, dissolve the nitro compound in concentrated hydrochloric acid and add a solution of stannous chloride (SnCl₂) dihydrate (3-4 eq) portion-wise while cooling in an ice bath.

  • After the reaction is complete (as monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline derivative.

Step 3: Synthesis of this compound

  • The formylation of the aniline can be achieved through various methods, such as the Duff reaction.

  • In a typical Duff reaction, the 4-Isopropoxy-2-methylaniline (1.0 eq) is heated with hexamethylenetetramine (HMTA) (1.5-2.0 eq) in a solvent like glycerol or acetic acid.

  • The reaction mixture is then hydrolyzed with an acid (e.g., HCl) to yield the aldehyde.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the final product, this compound, is typically achieved by vacuum distillation or column chromatography.

Spectroscopic Data and Characterization

While a comprehensive set of published spectra for this compound is not available, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the isopropoxy group protons.

    • Aldehyde proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

    • Aromatic protons: Three protons on the benzene ring, likely appearing as a set of a singlet and two doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants characteristic of their substitution pattern.

    • Isopropoxy group (-OCH(CH₃)₂): A septet for the methine proton around δ 4.5-5.0 ppm and a doublet for the six equivalent methyl protons around δ 1.2-1.5 ppm.

    • Methyl group (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring, likely in the region of δ 2.2-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methyl and isopropoxy groups.

    • Carbonyl carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.

    • Aromatic carbons: Six distinct signals in the region of δ 110-160 ppm.

    • Isopropoxy and Methyl carbons: Signals in the aliphatic region (δ 15-75 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the key functional groups:

Wavenumber (cm⁻¹)IntensityAssignment
~2975-2850MediumC-H stretching (aliphatic)
~2820 and ~2720MediumC-H stretching (aldehyde, Fermi doublet)
~1700-1680StrongC=O stretching (conjugated aldehyde)
~1600, ~1580, ~1500Medium-StrongC=C stretching (aromatic ring)
~1250-1200StrongC-O stretching (aryl ether)

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 178.23. Common fragmentation patterns for benzaldehydes would likely be observed, including the loss of the formyl radical (-CHO) and fragmentation of the isopropoxy group.

Applications in Drug Development and Medicinal Chemistry

While there are no specific documented applications of this compound in drug development, its structural motifs are present in various biologically active molecules. Aromatic aldehydes are versatile intermediates in the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals.

The isopropoxy group can modulate the pharmacokinetic properties of a drug molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of a methyl group on the aromatic ring can also influence the molecule's conformation and interaction with biological targets.

Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Antimicrobial agents: Many benzaldehyde derivatives have shown antimicrobial activity.

  • Anticancer agents: The benzaldehyde scaffold is found in some anticancer drugs, and its derivatives are a subject of ongoing research.

  • Enzyme inhibitors: The aldehyde group can react with active site residues of certain enzymes, leading to their inhibition.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the care accorded to a chemical of unknown toxicity. The following precautions are based on the general hazards associated with aromatic aldehydes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. It may be light and air-sensitive, so storage in an amber bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Ingestion may be harmful.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceutical agents. While specific experimental data for this molecule is sparse, its chemical properties and reactivity can be reasonably predicted based on established chemical principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its potential applications.

References

[2] PubChem. 4-Isopropyl-2-methylbenzaldehyde. [Link] (accessed Feb 22, 2026).

[3] ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). [Link] (accessed Feb 22, 2026).

[4] PubChem. 4-Isopropoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[5] Techno PharmChem. Benzaldehyde. [Link] (accessed Feb 22, 2026).

[6] PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[7] Royal Society of Chemistry. Supporting Information. [Link] (accessed Feb 22, 2026).

[8] NIST. 4-Propoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[9] EPA. 4-isopropoxy-3-methoxybenzaldehyde Synonyms. [Link] (accessed Feb 22, 2026).

[10] EPA. Benzaldehyde, 4-(2-methylpropyl)- Properties. [Link] (accessed Feb 22, 2026).

[11] Journal of the Chemical Society. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link] (accessed Feb 22, 2026).

[12] MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008708. [Link] (accessed Feb 22, 2026).

[13] Wikipedia. 4-Methylbenzaldehyde. [Link] (accessed Feb 22, 2026).

[14] NIST. Benzaldehyde, 4-(1-methylethyl)-. [Link] (accessed Feb 22, 2026).

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link] (accessed Feb 22, 2026).

NIST. Benzaldehyde, 4-methyl-. [Link] (accessed Feb 22, 2026).

Sources

Strategic Sourcing and Technical Evaluation of 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for API Synthesis and Medicinal Chemistry Applications

Executive Summary

4-Isopropoxy-2-methylbenzaldehyde (CAS: 86786-25-6) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced organic materials. While often overshadowed by its non-methylated analog (4-isopropoxybenzaldehyde), the presence of the ortho-methyl group introduces steric hindrance and lipophilicity that are critical for modulating the binding affinity and metabolic stability of downstream drug candidates.

This guide provides a comprehensive technical analysis for researchers and procurement specialists, covering commercial availability, "make vs. buy" decision logic, and a validated synthesis protocol for internal scale-up.

Chemical Identity & Specifications

Accurate identification is the first line of defense against supply chain errors. Note that the CAS number 86786-25-6 is specific to the 2-methyl isomer.

ParameterSpecification
Chemical Name This compound
CAS Number 86786-25-6
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES CC1=C(C=O)C=CC(OC(C)C)=C1
Appearance Colorless to pale yellow liquid (or low-melting solid)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Impurities 4-Hydroxy-2-methylbenzaldehyde (unreacted starting material)

Commercial Availability Landscape

Supply Chain Status

Unlike common commodity chemicals, this compound is classified as a Tier 2 Building Block . It is not always in stock for immediate bulk shipment (kg scale) but is frequently available in research quantities (mg to g scale).

  • Research Scale (1g – 25g): Readily available from catalog suppliers (e.g., BLD Pharm, Combi-Blocks, Sigma-Aldrich via third-party networks). Lead time: 1–2 weeks.

  • Pilot Scale (100g – 1kg): Often requires a "make-to-order" request. Lead time: 4–6 weeks.

  • Commercial Scale (>10kg): Custom synthesis campaign required.

Sourcing Decision Logic

For drug development programs, the decision to purchase or synthesize internally depends on timeline and cost-per-gram.

SourcingLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Timeline Timeline < 2 Weeks? QtyCheck->Timeline < 50g Cost Budget Sensitive? QtyCheck->Cost > 50g BuyCatalog ACTION: Buy from Catalog (BLD Pharm, Combi-Blocks) Timeline->BuyCatalog Yes InternalSyn ACTION: Internal Synthesis (See Protocol Below) Timeline->InternalSyn No (Save Cost) Cost->InternalSyn High Sensitivity CustomSyn ACTION: Contract CRO (Custom Synthesis) Cost->CustomSyn Low Sensitivity

Figure 1: Decision matrix for sourcing this compound based on project constraints.

Technical Synthesis (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive, this molecule can be synthesized in a single step from the widely available precursor 4-Hydroxy-2-methylbenzaldehyde (CAS: 41438-18-0).

Reaction Pathway

The synthesis utilizes a standard Williamson ether synthesis. The ortho-methyl group provides minimal steric hindrance to the phenolic oxygen, allowing for high yields (>85%) under mild conditions.

SynthesisRoute SM1 4-Hydroxy-2-methylbenzaldehyde (CAS: 41438-18-0) Conditions K2CO3, DMF 60°C, 4-6h SM1->Conditions Reagent 2-Iodopropane (or 2-Bromopropane) Reagent->Conditions Product This compound (CAS: 86786-25-6) Conditions->Product Alkylation

Figure 2: Synthetic pathway via Williamson ether synthesis.

Validated Experimental Protocol

Scale: 10.0 g Input Expected Yield: ~11.5 g (85-90%)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Charge the flask with 4-Hydroxy-2-methylbenzaldehyde (10.0 g, 73.5 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 15.2 g, 110 mmol, 1.5 eq) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-Iodopropane (18.7 g, 11.0 mL, 110 mmol, 1.5 eq) dropwise via syringe.

    • Optimization: 2-Bromopropane can be used but requires longer reaction times or higher temperatures (80°C).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material spot (

    
    ) should disappear, replaced by a less polar product spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (200 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>95%) for downstream use. If higher purity is required, perform vacuum distillation or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Quality Control & Characterization

To ensure the integrity of the synthesized or purchased material, the following QC parameters must be met.

TestAcceptance CriteriaMethodological Note
HPLC Purity > 98.0% (Area %)UV detection at 254 nm. Impurity at RRT ~0.8 is often the unreacted phenol.
1H NMR Conforms to StructureCharacteristic doublet for isopropyl methyls (~1.3 ppm) and septet (~4.6 ppm).
Appearance Clear liquid / Pale solidDarkening indicates oxidation (store under inert gas).
Water Content < 0.5%Karl Fischer titration (critical if using in water-sensitive Grignard reactions).

Diagnostic NMR Signals (


): 
  • 
     10.1 (s, 1H, CHO)
    
  • 
     7.7 (d, 1H, Ar-H)
    
  • 
     6.8 (m, 2H, Ar-H)
    
  • 
     4.6 (sept, 1H, O-CH)
    
  • 
     2.6 (s, 3H, Ar-CH3)
    
  • 
     1.3 (d, 6H, Isopropyl-CH3)
    

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Safety: The compound is an irritant. Avoid contact with skin and eyes. Use in a fume hood.

  • Reactivity: Compatible with standard reductive amination, Wittig olefination, and oxidation conditions.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link](Verified CAS and Structure).

  • Organic Syntheses. (n.d.). General Procedure for Alkylation of Phenols. Adapted from Org. Synth. Coll. Vol. 1, p. 58. Retrieved from [Link](Basis for the Williamson ether synthesis protocol).

Sources

4-Isopropoxy-2-methylbenzaldehyde safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxy-2-methylbenzaldehyde

Compound Profile and Physicochemical Properties

This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1] Its structure, featuring an aldehyde group, an isopropoxy ether, and a methyl group on the benzene ring, dictates its reactivity and physical properties. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the aromatic ring can undergo electrophilic substitution.[2][3] The lipophilic nature of the isopropoxy and methyl groups suggests limited solubility in water but good solubility in organic solvents.[2]

Table 1: Physicochemical and Identification Data for this compound and Key Analogs

PropertyThis compound4-Isopropylbenzaldehyde (Analog)4-Isopropoxybenzaldehyde (Analog)2-Methylbenzaldehyde (Analog)
CAS Number 86786-25-6[1]122-03-2[4]18962-05-5[5]529-20-4[6]
Molecular Formula C₁₁H₁₄O₂C₁₀H₁₂OC₁₀H₁₂O₂C₈H₈O
Molecular Weight 178.23 g/mol (Calculated)148.20 g/mol 164.20 g/mol [7]120.15 g/mol [6]
Appearance Predicted: Colorless to pale yellow liquidColorless to pale yellow liquidLight yellow liquid[5]Colorless to yellow liquid
Boiling Point Not available235-236 °C[4]Not available204-205 °C[8]
Solubility Predicted: Insoluble in water, soluble in organic solvents.[2]Insoluble in water.[9]Low water solubility.Not available
Flash Point Predicted: Combustible93 °C (200 °F)[4]Not available74 °C (165 °F)
Density Not available0.978 g/cm³[4]Not available1.045 g/cm³

Hazard Identification and Classification

Based on the hazard profiles of its structural analogs, this compound is predicted to be a hazardous substance requiring careful handling. The primary hazards are associated with irritation, acute toxicity, and combustibility.

Predicted GHS Classification (Based on Analogs):

  • Flammable/Combustible Liquids: Category 4 (Combustible liquid).[4][10]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[4][6][10]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6][7][11]

  • Serious Eye Damage/Eye Irritation: Category 2A/1 (Causes serious eye irritation/damage).[6][7][11]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation).[6][7][9][11]

The diagram below illustrates the anticipated hazard profile, which should guide all handling and control strategies.

HazardProfile cluster_main Hazard Profile: this compound cluster_hazards node_main This compound Predicted Hazards node_physical Physical Hazard Combustible Liquid node_main:f1->node_physical Physical node_health Health Hazards Harmful if Swallowed Skin Irritant Serious Eye Irritant Respiratory Irritant node_main:f1->node_health Health node_environmental Environmental Hazard Potential for long-term adverse effects in the aquatic environment node_main:f1->node_environmental Environmental

Caption: Predicted Hazard Profile for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control, based on the hierarchy of controls, is essential. Engineering controls should be the primary means of protection, supplemented by administrative controls and, finally, appropriate PPE.

Engineering Controls
  • Ventilation: Handle this compound exclusively in a well-ventilated area.[9][11] For procedures with a risk of generating aerosols or vapors, a certified chemical fume hood is mandatory.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following workflow provides a logical pathway for selecting appropriate gear based on the anticipated hazards.

PPESelection cluster_assessment Hazard Evaluation cluster_ppe Required PPE start Start: Task Assessment q_skin Potential for Skin Contact? start->q_skin q_splash Potential for Splash or Airborne Vapors? ppe_eyes Eye/Face Protection Chemical safety goggles (EN 166) Add face shield for significant splash risk q_splash->ppe_eyes Yes ppe_resp Respiratory Protection Not required with adequate ventilation Use NIOSH/MSHA approved respirator if ventilation is inadequate or for spills q_splash->ppe_resp Yes (if ventilation is inadequate) end Proceed with Work q_splash->end No ppe_hands Hand Protection Chemical-resistant gloves (e.g., Nitrile) Inspect before use q_skin->ppe_hands Yes ppe_body Body Protection Lab coat Chemical-resistant apron for large quantities q_skin->ppe_body Yes ppe_eyes->end ppe_hands->q_splash ppe_body->q_splash ppe_resp->end

Caption: Workflow for Personal Protective Equipment (PPE) Selection.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[13]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) must be employed.[6]

    • Body Protection: A standard laboratory coat is required. For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[12]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[4][5] If ventilation is insufficient, or during emergency situations such as a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[14]

Safe Handling and Storage Protocols

Handling
  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Ignition Sources: As a combustible liquid, keep away from heat, sparks, open flames, and other ignition sources.[4][10] Take precautionary measures against static discharge.[6]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing vapors or mists.[9][11]

  • Air Sensitivity: Some analogs are listed as air-sensitive.[5][9] While not confirmed for this specific compound, it is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions to prevent oxidation.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed.[9][10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][5]

  • Security: For regulated or highly toxic materials, store in a locked cabinet or secure area.[9]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][11] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation occurs, seek medical attention.[9]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[9][11] Continue rinsing. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][9] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4]

Spill and Fire Response
  • Spill Cleanup:

    • Evacuate personnel from the area and ensure adequate ventilation.

    • Remove all sources of ignition.[6][10]

    • Wear full PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[9][10]

    • Collect the absorbed material into a suitable, closed container for disposal.[10]

    • Do not allow the chemical to enter drains or waterways.

  • Fire-Fighting:

    • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4] A water jet should not be used as it may spread the fire.[6]

    • Hazards: Vapors may form explosive mixtures with air.[4][10] Containers may explode when heated.[4][10] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][11]

    • Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

SpillResponse start Spill Detected step1 Step 1: Isolate & Secure Evacuate non-essential personnel Remove ignition sources Ensure ventilation start->step1 step2 Step 2: Select PPE Full PPE Required: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if ventilation is poor) step1->step2 step3 Step 3: Containment Cover drains Surround spill with inert absorbent material (sand, vermiculite) step2->step3 step4 Step 4: Cleanup & Disposal Absorb the spill Collect waste in a sealed, labeled container Decontaminate the area step3->step4 end Spill Neutralized step4->end

Caption: Logical Workflow for Emergency Spill Response.

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of waste down the drain or into the environment.[9] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]

References

  • Vertex AI Search, SAFETY D
  • Fisher Scientific, SAFETY D
  • Sigma-Aldrich, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • Sigma-Aldrich, SAFETY DATA SHEET - 4-Methoxy-2-methylbenzaldehyde.
  • CDH Fine Chemical, material safety data sheet sds/msds - 2-METHYL BENZALDEHYDE.
  • Fisher Scientific, SAFETY DATA SHEET - 4-Methoxy-2-methylbenzaldehyde.
  • Thermo Fisher Scientific, SAFETY D
  • Sigma-Aldrich, SAFETY D
  • CymitQuimica, CAS 18962-05-5: 4-Isopropoxybenzaldehyde.
  • PubChem - NIH, 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077.
  • CDH Fine Chemical, material safety data sheet sds/msds - 4-METHYL BENZALDEHYDE.
  • Cole-Parmer, Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde.
  • Sigma-Aldrich, SAFETY D
  • PubChem - NIH, 4-Isopropyl-2-methylbenzaldehyde | C11H14O | CID 45096186.
  • ECHEMI, Benzaldehyde, 4-ethoxy-2-Methyl- SDS, 89763-51-9 Safety D
  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Dow, Personal Protective Equipment Guidance.
  • BLD Pharm, 86786-25-6|this compound.
  • ECHEMI, 2-Methylbenzaldehyde SDS, 529-20-4 Safety D
  • Sigma-Aldrich, 2-(ISOPROPYLAMINO)-4-METHYLBENZALDEHYDE AldrichCPR.
  • Benchchem, A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.

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Methodological & Application

Application Note: Protocol for Nucleophilic Addition to 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for performing nucleophilic additions to 4-Isopropoxy-2-methylbenzaldehyde (CAS: 18962-05-5). This substrate presents a specific synthetic challenge: the synergistic deactivation of the carbonyl center. The ortho-methyl group imposes steric hindrance affecting the Bürgi-Dunitz trajectory, while the para-isopropoxy group reduces electrophilicity via resonance donation.

This guide focuses on the addition of Grignard reagents (C-C bond formation) as a model reaction, providing a high-yielding, scalable methodology that mitigates common failure modes such as incomplete conversion and emulsion formation during workup.

Substrate Profile & Mechanistic Analysis

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 18962-05-5
Molecular Weight 178.23 g/mol
Appearance Pale yellow to colorless oil/low-melting solid
Solubility Soluble in DCM, THF, Et₂O; Insoluble in water
Reactivity Challenges

Successful functionalization requires understanding the electronic and steric environment:

  • Electronic Deactivation (Resonance): The 4-isopropoxy group is a strong electron-donating group (EDG). It pushes electron density into the benzene ring and, through conjugation, to the carbonyl oxygen. This renders the carbonyl carbon less electrophilic than unsubstituted benzaldehyde.[1]

  • Steric Hindrance (Ortho-Effect): The 2-methyl group creates a "conformation lock" and sterically impedes the approach of bulky nucleophiles. While not as severe as a tert-butyl group, it is sufficient to slow reaction kinetics and favor side reactions (e.g., reduction) if the nucleophile is sterically demanding.

Optimized Protocol: Grignard Addition

Objective: Synthesis of secondary alcohols via addition of Phenylmagnesium Bromide (PhMgBr).

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: PhMgBr (1.0 M in THF, 1.2 - 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) – Preferred over diethyl ether for better solubility of the alkoxy-aldehyde and higher boiling point.

  • Quench: Saturated aq. Ammonium Chloride (NH₄Cl)[2]

  • Emulsion Breaker: Saturated aq.[3][4][5][6] Rochelle’s Salt (Sodium Potassium Tartrate)[2][3][5]

Step-by-Step Methodology
Phase 1: Setup & Inertion
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with Argon or Nitrogen for 15 minutes.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Note: Ensure the aldehyde is fully dissolved; the isopropoxy group aids solubility in THF.

Phase 2: Controlled Addition
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: Although the substrate is deactivated, starting cold prevents uncontrolled exotherms and minimizes competitive reduction (hydride transfer) from the Grignard reagent [1].

  • Reagent Addition: Add PhMgBr (1.2 equiv) dropwise over 20–30 minutes.

    • Visual Cue: A color change (often to bright yellow or orange) indicates the formation of the alkoxide intermediate.

  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[4] If starting material persists after 4 hours, heat to mild reflux (60 °C) for 1 hour. The ortho-methyl group may require this thermal push.

Phase 3: The "Rochelle Salt" Workup (Crucial)

Standard acid workups often result in intractable emulsions with this substrate due to the lipophilic isopropoxy chain and magnesium salts.

  • Quench: Cool back to 0 °C. Slowly add saturated NH₄Cl (5 mL per mmol substrate) to quench excess Grignard.

  • Emulsion Breaking: Add an equal volume of Saturated Rochelle’s Salt solution .

  • Digestion: Vigorously stir the biphasic mixture at room temperature for 30–60 minutes.

    • Success Criteria: The mixture must separate into two clear, distinct layers (organic top, aqueous bottom). The aluminum/magnesium salts are chelated by the tartrate [2].

  • Extraction: Separate layers. Extract the aqueous phase 2x with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Graphical Workflow

G Start Start: Dry RBF + N2 Atm Dissolve Dissolve Aldehyde in THF (0.5 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add PhMgBr (1.2 eq) Dropwise Cool->Add Monitor Monitor TLC (Complete?) Add->Monitor Reflux Heat to Reflux (Overcome Sterics) Monitor->Reflux No Quench Quench: NH4Cl Monitor->Quench Yes Reflux->Monitor Rochelle Add Rochelle's Salt Stir 1hr (Break Emulsion) Quench->Rochelle Finish Isolate Product Rochelle->Finish

Figure 1: Optimized workflow for Grignard addition to sterically hindered alkoxy-benzaldehydes.

Analytical Validation & Troubleshooting

Expected Analytical Profile
  • ¹H NMR (CDCl₃):

    • Disappearance of Aldehyde singlet (~10.0 ppm).

    • Appearance of methine proton (CH-OH) doublet/multiplet at ~4.5–5.0 ppm.

    • Retention of Isopropyl septet (~4.6 ppm) and ortho-methyl singlet (~2.3 ppm).

  • IR Spectroscopy:

    • Loss of C=O stretch (~1690 cm⁻¹).

    • Appearance of broad O-H stretch (3300–3400 cm⁻¹).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ortho-methyl group.Increase temperature to reflux (THF); Increase reaction time; Use 1.5–2.0 equiv of nucleophile.
Reduction Product Hydride transfer from Grignard (beta-hydride elimination).Keep addition temperature strictly at 0 °C; Switch to organolithium reagents (less prone to reduction).
Thick Emulsion Magnesium hydroxides precipitating with lipophilic product.Do not use simple acid wash. Use Rochelle’s Salt protocol (Step 8) and stir until layers clear [2].
Starting Material Recovery "Enolization" (Unlikely here, but possible with other nucleophiles).Ensure reagents are anhydrous.[4] This substrate has no alpha-protons, so enolization is impossible; check for moisture quenching the Grignard.

Alternative Pathway: Reductive Amination

Relevant for medicinal chemistry applications (e.g., synthesis of Ceritinib-like scaffolds).

For converting the aldehyde to a benzylamine:

  • Imine Formation: React aldehyde with amine (1.1 eq) in DCM/MeOH with MgSO₄ (dehydrating agent) or Ti(OiPr)₄.

    • Note: The ortho-methyl group slows imine formation. Ti(OiPr)₄ is recommended to act as both Lewis acid and water scavenger.

  • Reduction: Add NaBH₄ (or NaBH(OAc)₃ for greater selectivity) at 0 °C.

  • Workup: Basic aqueous workup (NaHCO₃).

Safety & Handling

  • This compound: Irritant.[7] Avoid inhalation.

  • Grignard Reagents: Pyrophoric/Water-reactive. Handle strictly under inert atmosphere.

  • THF: Peroxide former. Test for peroxides before distillation or use inhibited anhydrous grades.

References

  • MasterOrganicChemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • Curly Arrow. (2009).[3] Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. [Link](Note: Used as reference for physical property trends of the class).

Sources

Application Note: High-Resolution 1H and 13C NMR Characterization of 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It follows a rigorous structure emphasizing causality, protocol validity, and high-fidelity data presentation.[1]

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

4-Isopropoxy-2-methylbenzaldehyde (CAS: 18962-05-5) is a critical pharmacophore used in the synthesis of ALDH1A3 inhibitors and other bioactive compounds.[1] Its structural integrity is defined by three distinct functionalities on the benzene ring: an electron-withdrawing aldehyde group, a sterically significant methyl group, and an electron-donating isopropoxy group.[1]

Accurate NMR analysis requires understanding the Push-Pull Electronic System active in this molecule:

  • The "Pull" (Deshielding): The aldehyde (-CHO) at C1 exerts a strong anisotropic and inductive deshielding effect, particularly on the ortho proton (H6) and the ortho methyl group.[1]

  • The "Push" (Shielding): The isopropoxy group (-OiPr) at C4 donates electron density via resonance, significantly shielding the ortho protons (H3 and H5).[1]

  • Steric Locking: The 2-methyl group restricts rotation and simplifies the coupling network by blocking the C2 position, preventing the complex higher-order coupling often seen in unsubstituted benzaldehydes.[1]

Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following protocol must be adhered to strictly.

Sample Preparation[1][7][10][11]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]

    • Rationale: CDCl₃ provides excellent solubility for this lipophilic aldehyde and prevents solute stacking aggregation common in DMSO.[1]

  • Concentration:

    • 1H NMR: Dissolve 10–15 mg of analyte in 600 µL solvent.

    • 13C NMR: Dissolve 40–60 mg of analyte in 600 µL solvent.

  • Filtration: Filter solution through a glass wool plug directly into a precision 5mm NMR tube to remove paramagnetic particulates (dust/rust) that broaden lines.[1]

Acquisition Parameters (500 MHz Instrument)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures rapid relaxation for quantitative accuracy.[1]
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secSufficient time for aldehyde proton relaxation (often slow).[1]
Spectral Width 14 ppm (-2 to 12)240 ppm (-10 to 230)Captures downfield aldehyde (~10 ppm) and carbonyl carbon (~190 ppm).[1]
Scans (NS) 161024 (min)13C requires high averaging due to 1.1% natural abundance.[1]
Temperature 298 K (25°C)298 K (25°C)Standardizes chemical shifts.[1]
Workflow Visualization

The following diagram illustrates the critical path from sample prep to data validation.

NMR_Workflow Prep Sample Preparation (15mg / 0.6mL CDCl3) Shim Shimming & Locking (Target: TMS < 0.5 Hz width) Prep->Shim Filtered Transfer Acq Data Acquisition (1H: 16 scans, 13C: 1024 scans) Shim->Acq Lock Stability Process Processing (FT, Phasing, Baseline) Acq->Process FID Analysis Structural Assignment (Coupling Constants) Process->Analysis Spectrum

Caption: Figure 1: Optimized workflow for high-fidelity NMR acquisition of benzaldehyde derivatives.

Data Analysis & Assignments[1][2][3][4][8]

1H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is characterized by a distinct AMX spin system in the aromatic region and a clean septet/doublet pattern for the isopropoxy group.

AssignmentShift (δ ppm)Mult.IntegrationJ (Hz)Structural Logic
CHO (H-1')10.12 s1H-Aldehyde proton; highly deshielded by anisotropy.[1]
Ar-H 6 7.72 d1H8.6Ortho to CHO.[1] Deshielded by carbonyl cone.
Ar-H 5 6.81 dd1H8.6, 2.5Meta to CHO, Ortho to OiPr.[1] Shielded by Oxygen.[1]
Ar-H 3 6.73 d1H2.5Ortho to OiPr, Meta to Me.[1] Shielded. Small meta coupling.
OCH< 4.65 sept1H6.1Methine of isopropoxy.[1] Split by 6 equivalent methyl protons.[1]
Ar-CH₃ 2.64 s3H-2-Methyl group.[1][2] Deshielded slightly by ortho CHO.
CH(CH₃)₂ 1.38 d6H6.1Isopropyl methyls.[1]
13C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum confirms the backbone. Note the large chemical shift difference between the oxygenated aromatic carbon (C4) and the alkyl-substituted carbon (C2).[1]

Carbon TypeShift (δ ppm)AssignmentNotes
Carbonyl 191.8 C=OCharacteristic aldehyde signal.[1][3][2][4]
Aromatic C-O 162.4 C-4Deshielded by direct oxygen attachment.[1]
Aromatic C-Me 142.1 C-2Ipso carbon carrying the methyl group.[1]
Aromatic C-H 133.5 C-6Ortho to CHO.[1]
Aromatic C-C 127.9 C-1Quaternary carbon attached to CHO.[1]
Aromatic C-H 116.2 C-5Shielded by Ortho-Oxygen.[1]
Aromatic C-H 111.8 C-3Most shielded aromatic carbon (Ortho-Oxygen).[1]
Ether CH 70.2 O-C H(Me)₂Isopropoxy methine.[1]
Alkyl CH₃ 21.9 O-CH(C H₃)₂Isopropyl methyls.[1]
Ar-CH₃ 19.4 Ar-C H₃2-Methyl group.[1]
Coupling Logic Visualization

The following diagram explains the splitting pattern of the isopropoxy group, a key identifier for this molecule.

Coupling_Tree Root Methine Proton (H-C-O) (Uncoupled) L1 Coupling to 6 Methyl Protons (n=6) Rule: n+1 = 7 peaks Root->L1 J = 6.1 Hz Result Observed Signal: Septet (1:6:15:20:15:6:1) at 4.65 ppm L1->Result

Caption: Figure 2: Splitting tree for the isopropoxy methine proton. The interaction with six equivalent methyl protons results in a characteristic septet.

Troubleshooting & Validation

Common Impurities[1]
  • Water (H₂O): Appears broad at ~1.56 ppm in CDCl₃.[1] If this overlaps with the isopropyl doublet (1.38 ppm), dry the sample with anhydrous K₂CO₃ and refilter.

  • Residual Solvents: Ethyl Acetate (common from purification) will show a quartet at 4.12 ppm and singlet at 2.05 ppm.[1] Ensure thorough drying under high vacuum (>1 hr).[1]

Self-Validation Checklist

To confirm the identity of this compound, your spectrum must satisfy these three conditions:

  • The "10-7-7" Rule: Presence of the aldehyde singlet (~10 ppm) and the distinct separation of aromatic protons (one downfield at ~7.7, two upfield ~6.7-6.8).[1]

  • Integration Ratio: The ratio of Aldehyde H : Aromatic Me : Isopropyl Me must be exactly 1 : 3 : 6 .[1]

  • Septet Verification: The peak at 4.65 ppm must be a clear septet (or appearing as a quintet if resolution is low) with J ≈ 6 Hz.

References

  • PubChem Database. 4-Isopropoxybenzaldehyde Spectral Data. National Library of Medicine.[1] (Proxy for base shifts). Available at: [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Standard for impurity identification).[1][5] Available at: [Link][1]

  • University of Colorado Boulder. Proton NMR Spectroscopy: Benzaldehyde Derivatives. (General reference for aromatic coupling patterns). Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Authoritative text on coupling constants and substituent effects).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-Isopropoxy-2-methylbenzaldehyde . This intermediate is a critical scaffold in the synthesis of orexin receptor antagonists and ALDH inhibitors.

Because this molecule combines an oxidizable aldehyde core with a steric ortho-methyl group and a lipophilic isopropoxy tail, it presents a unique purification paradox: it is often too high-boiling for easy atmospheric distillation but can be difficult to crystallize due to the flexible isopropoxy chain.

This guide moves beyond standard textbook answers, focusing on the Bisulfite Adduct Method as the primary "chemical filter" and providing troubleshooting for specific impurity profiles.

Part 1: The Decision Matrix

Before starting, characterize your crude material.[1] Is it a dark oil? A semi-solid sludge? Use this decision matrix to select the correct workflow.

PurificationDecision Start Crude Material Analysis StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil TLC TLC Analysis (Impurities?) Solid->TLC Oil->TLC PathA Recrystallization (Hexane/EtOAc) TLC->PathA Minor non-polar impurities PathB Bisulfite Adduct Purification TLC->PathB Significant non-aldehyde impurities (halides/isomers) PathC High-Vac Distillation (< 1 mbar) TLC->PathC High MW Tars/Polymers

Figure 1: Purification logic flow.[1] Note that the Bisulfite method (Path B) is the most specific for aldehyde purity.

Part 2: Primary Purification Protocols

Method A: The Bisulfite "Chemical Filter" (Recommended)

Best for: Removing non-aldehyde impurities (e.g., unreacted alkyl halides, O- vs C-alkylation byproducts, and non-carbonyl isomers).[1]

The Science: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate salt. Impurities remain in the organic layer. Critical Nuance: The 2-methyl group provides steric hindrance ortho to the aldehyde. Unlike simple benzaldehyde, this molecule requires vigorous mechanical stirring and longer reaction times to force adduct formation.[1]

Protocol:
  • Solubilization: Dissolve crude oil (10 g) in Ethyl Acetate (30 mL) . Do not use ether, as it evaporates too fast during the exothermic addition.[1]

  • Adduct Formation: Add saturated aqueous NaHSO₃ (40 mL) .

  • The "Kick": Add 2 mL of Methanol or Ethanol to the biphasic mixture.

    • Why? This increases phase transfer efficiency, helping the hindered aldehyde cross the interface.

  • Agitation: Stir vigorously for 4-6 hours . A white thick precipitate (the adduct) should form.

  • Wash: Filter the solid (or separate the aqueous slurry if no solid forms). Wash the solid/aqueous phase with fresh Ethyl Acetate (2 x 20 mL) to remove impurities. Discard this organic layer.

  • Regeneration: Suspend the solid adduct in fresh DCM or Ethyl Acetate. Add 10% Na₂CO₃ or 1M NaOH dropwise while stirring until pH > 10.

    • Caution: Keep cool (0-5°C).[1] Hot base can trigger Cannizzaro disproportionation.[1]

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

Method B: Removal of Unreacted Phenol (Starting Material)

Issue: You detect the starting material, 4-hydroxy-2-methylbenzaldehyde, in your product.[1] The Science: The starting phenol is acidic (pKa ~8-10). The product is a neutral ether.

Protocol:
  • Dissolve crude in Diethyl Ether or TBME .[1]

  • Wash with cold 1M NaOH (2x).

    • Tip: Do not use prolonged contact times. The aldehyde is sensitive to base-catalyzed condensation.

  • Immediately wash with Brine to neutralize.

  • Dry and concentrate.

Part 3: Troubleshooting & FAQs

Q1: My bisulfite adduct didn't precipitate. It's just a clear biphasic mixture. Why?

Diagnosis: The 2-methyl group and the isopropoxy tail make the adduct significantly more lipophilic and sterically hindered than standard benzaldehyde adducts. Solution:

  • Don't Panic: The adduct might be soluble in the aqueous phase rather than precipitating.

  • Test: Separate the aqueous layer. Add a small amount of base to a test aliquot. If it turns cloudy/oily, your product is "hiding" in the water.[1] Proceed with the Regeneration step on the liquid aqueous phase.

  • Force Precipitation: If you need the solid, add excess NaCl (salt out) or add more Ethanol to the mixture.

Q2: The product turned red/brown after distillation. What happened?

Diagnosis: Auto-oxidation. Benzaldehydes, especially electron-rich ones (alkoxy-substituted), are "oxygen sponges," converting to benzoic acids which catalyze further decomposition.[1] Solution:

  • Prevention: Always distill under Nitrogen/Argon bleed.[1]

  • Stabilization: Add a trace amount of BHT (butylated hydroxytoluene) to the receiving flask if the product will be stored for >24 hours.

  • Storage: Store under inert gas at -20°C.

Q3: I see a "ghost" spot on TLC just below my product. It smears.

Diagnosis: This is likely the Benzoic Acid derivative (4-isopropoxy-2-methylbenzoic acid), formed by air oxidation. Fix:

  • Perform a Saturated Sodium Bicarbonate (NaHCO₃) wash.[1][2]

  • Note: Carbonate is milder than Hydroxide and will remove the acid without risking the aldehyde.

Q4: Can I use K2CO3 for the phenol removal wash instead of NaOH?

Answer: Yes, and it is often preferred.

  • Reasoning: NaOH is a strong base that can deprotonate the alpha-position (if any) or trigger Aldol/Cannizzaro reactions. K2CO3 is strong enough to pull the phenol (pKa ~10) into the water but weak enough to leave the aldehyde alone.

Part 4: Advanced Workflow Visualization

The following diagram details the chemical logic for the Bisulfite extraction, specifically tailored for hindered aldehydes.

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Impurities) Reagent Add NaHSO3 (sat) + 5% MeOH Crude->Reagent Step1 Vigorous Stirring (4-6 Hours) Reagent->Step1 Overcome Sterics PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous/Solid Phase (Contains Adduct) PhaseSep->AqLayer Keep Regen Regeneration (Add NaOH/Na2CO3) AqLayer->Regen pH > 10 Final Pure Aldehyde Regen->Final Extract & Dry

Figure 2: Step-by-step chemical logic for the Bisulfite purification method.

Part 5: Summary Data Table

Impurity TypeSolubility ProfileRecommended Removal Method
Starting Phenol Soluble in 1M NaOH/KOHBase Wash (Cold 1M NaOH or 10% K₂CO₃)
Alkyl Halide (e.g., Isopropyl Bromide)Soluble in OrganicsBisulfite Adduct (Remains in organic wash)
Benzoic Acid (Oxidation Product)Soluble in NaHCO₃Bicarbonate Wash (Sat.[1] NaHCO₃)
Inorganic Salts Water SolubleWater Wash / Filtration through Celite
Tars / Oligomers High Boiling PointVacuum Distillation or Silica Plug

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Chapter 9: Aldehydes and Ketones - Purification via Bisulfite). [1]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] (General methods for Benzaldehyde derivatives).

  • Brindle, C. S., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][3] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[1][3] (Specifics on bisulfite kinetics and recovery). [1]

  • Patents: See US Patent 2006/0142333 A1 (Synthesis of Orexin Antagonists) for context on the utility and handling of 4-alkoxy-2-methylbenzaldehyde intermediates.

Sources

Troubleshooting failed reactions involving 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChemSolve Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Isopropoxy-2-methylbenzaldehyde. Our goal is to provide expert-driven, practical solutions to common challenges encountered during synthesis.

The unique structure of this compound, featuring a bulky ortho-methyl group and an electron-donating para-isopropoxy group, presents specific reactivity challenges. The ortho-methyl group can sterically hinder the approach of nucleophiles to the aldehyde's carbonyl carbon, while the para-isopropoxy group increases electron density on the aromatic ring, which can decrease the electrophilicity of the carbonyl carbon.[1] This combination can lead to sluggish reactions, low yields, or unexpected side products. This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate these complexities and achieve successful outcomes in your experiments.

Part 1: Starting Material Integrity & Handling

Ensuring the quality of your starting material is the first and most critical step for any successful reaction. The following questions address common issues related to the purity and stability of this compound.

Q1: My this compound has a yellow tint. Is it still usable, and what causes the discoloration?

A1: A pale yellow color is common and often acceptable for use. However, a significant yellow to brown discoloration typically indicates oxidation of the aldehyde to the corresponding carboxylic acid (4-isopropoxy-2-methylbenzoic acid).[2] This is a common degradation pathway for many benzaldehydes, which are susceptible to slow oxidation by atmospheric oxygen.[2]

Root Causes:

  • Air Oxidation: Prolonged exposure to air, especially in a partially empty container, can lead to oxidation.

  • Light Exposure: Light can accelerate the oxidation process.[3]

  • Impurities: The presence of trace metal impurities can catalyze oxidation.

Troubleshooting & Solutions:

  • Purity Check: Before use, assess the purity by thin-layer chromatography (TLC) against a pure standard if available. The benzoic acid impurity will appear as a more polar spot that may streak. You can also use ¹H NMR to check for the disappearance of the aldehyde proton (~9.8-10.1 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm).

  • Purification Protocol (Aqueous Wash): If a significant amount of the corresponding carboxylic acid is present, an acidic wash can be performed.

    • Dissolve the aldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Storage: To prevent further degradation, store the aldehyde in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.[2][3]

Part 2: Common Reaction Failures & Troubleshooting

The distinct electronic and steric properties of this compound directly influence its reactivity in common synthetic transformations. This section addresses failures in several key reaction classes.

Q2: My Knoevenagel condensation is sluggish or failing completely. How can I improve the yield?

A2: The reduced electrophilicity of the carbonyl carbon, due to the electron-donating isopropoxy group, combined with the steric hindrance from the ortho-methyl group, is the most likely cause for a slow Knoevenagel condensation.[1][4] The reaction, which involves the nucleophilic attack of a carbanion from an active methylene compound, is highly sensitive to these factors.[5]

Plausible Causes & Diagnostic Steps:

  • Insufficient Catalyst Basicity: The catalyst (e.g., piperidine, pyridine) may not be strong enough to efficiently deprotonate the active methylene compound.[6]

  • Steric Hindrance: The ortho-methyl group physically blocks the approach of the nucleophile.[4]

  • Reversible Reaction: Water produced during the condensation can hydrolyze the product, shifting the equilibrium back to the reactants.[5][6]

Solutions & Optimization Protocol:

  • Increase Catalyst Potency: Switch to a stronger base or use a co-catalyst system. For example, using ammonium acetate or a combination of a Lewis acid (like TiCl₄) with a tertiary amine can be more effective.[5][6]

  • Water Removal: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent like toluene or xylene is highly effective. Alternatively, adding molecular sieves to the reaction mixture can sequester water.[5]

  • Increase Temperature: Heating the reaction provides the necessary activation energy to overcome the steric and electronic barriers. Refluxing in a higher-boiling solvent like toluene is a common strategy.

Optimized Knoevenagel Protocol:

  • Reactants: this compound (1.0 eq.), active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq.), piperidine (0.1 eq.), and glacial acetic acid (0.1 eq.).

  • Solvent & Apparatus: Toluene, in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine the aldehyde, active methylene compound, and toluene in the flask.

    • Add the piperidine and acetic acid catalysts.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Continue reflux until the starting aldehyde is consumed (typically 4-24 hours).

    • Cool the reaction, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the product via column chromatography or recrystallization.

Q3: My Grignard reaction is giving low yields of the desired secondary alcohol. What are the primary issues?

A3: Grignard reactions with sterically hindered aldehydes like this one can be problematic.[7] The bulky ortho-methyl group can impede the approach of the Grignard reagent to the carbonyl carbon. Furthermore, if the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to its corresponding primary alcohol (4-isopropoxy-2-methylbenzyl alcohol), which competes with the desired addition reaction.

Plausible Causes & Diagnostic Steps:

  • Steric Hindrance: The primary cause of low yield is the steric clash between the ortho-methyl group and the incoming Grignard reagent.[7]

  • Reduction Side Reaction: The Grignard reagent abstracts a hydride from its own alkyl chain to reduce the aldehyde. This is more common with bulky Grignard reagents.

  • Enolization: While less common for aldehydes, a highly hindered Grignard reagent could potentially act as a base to deprotonate any acidic protons alpha to other carbonyls in the substrate, if present.

  • Reagent Quality: Poor quality or partially decomposed Grignard reagent will lead to lower yields.

Solutions:

  • Use a Less Bulky Grignard Reagent: If the synthesis allows, using a smaller Grignard reagent (e.g., methylmagnesium bromide) will face less steric repulsion.

  • Employ a Cerium(III) Chloride Additive (Luche Reduction Conditions): Transmetalation of the Grignard reagent with anhydrous CeCl₃ generates a less basic and more nucleophilic organocerium species. This reagent is known to favor addition over reduction and is highly effective with sterically hindered substrates.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can increase the selectivity for the addition product over side reactions.[8]

Q4: In my Wittig reaction, the ylide is not reacting, or the yield is poor. Why?

A4: The success of a Wittig reaction depends on the reactivity of both the aldehyde and the ylide.[9] The electron-donating isopropoxy group deactivates the aldehyde, making it less electrophilic and thus less reactive towards the phosphorus ylide.[10][11]

Plausible Causes & Diagnostic Steps:

  • Reduced Aldehyde Electrophilicity: The +M resonance effect of the para-isopropoxy group reduces the partial positive charge on the carbonyl carbon, slowing the initial nucleophilic attack by the ylide.[12]

  • Ylide Stability: If you are using a stabilized ylide (one with an adjacent electron-withdrawing group), its reduced nucleophilicity combined with the deactivated aldehyde can bring the reaction to a halt.[9][13] Unstabilized ylides (e.g., from simple alkyl halides) are more reactive and generally required for less reactive aldehydes.[14]

  • Steric Hindrance: The ortho-methyl group can disfavor the formation of the oxaphosphetane intermediate.[13]

Solutions:

  • Use a More Reactive (Unstabilized) Ylide: If possible, use an unstabilized ylide, which is a much stronger nucleophile. Be aware that this often favors the formation of the (Z)-alkene.[9]

  • Change Reaction Conditions: For sluggish reactions with stabilized ylides, increasing the temperature or using a salt-free ylide preparation method can enhance reactivity. Lithium salts can sometimes interfere with the reaction, so preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide can be beneficial.

  • Consider Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, is often more effective for reacting with hindered or electron-rich aldehydes. The nucleophiles in HWE reactions are generally more reactive than the corresponding Wittig ylides and typically favor the formation of the (E)-alkene.

Q5: My reductive amination is producing a large amount of the corresponding alcohol. How can I improve selectivity?

A5: In a one-pot reductive amination, there is a competition between the formation of the imine/iminium ion (from the aldehyde and amine) and the direct reduction of the aldehyde to an alcohol by the hydride reagent.[15] The reduced electrophilicity and steric hindrance of this compound can slow down the initial imine formation, giving the reducing agent more time to reduce the starting aldehyde.[16]

Plausible Causes & Diagnostic Steps:

  • Slow Imine Formation: The steric and electronic factors of the aldehyde hinder the initial condensation with the amine.

  • Potent Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before imine formation is complete.[17]

Solutions:

  • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for reductive aminations.[18] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the protonated iminium ion intermediate.[17][18] This selectivity ensures that reduction primarily occurs after the amine has condensed with the aldehyde.

  • Two-Step Procedure:

    • Step 1 (Imine Formation): Mix the aldehyde and the amine in a suitable solvent (e.g., methanol, dichloroethane) with a dehydrating agent (like molecular sieves) or under Dean-Stark conditions to drive the formation of the imine. Monitor by TLC or NMR until the aldehyde is consumed.

    • Step 2 (Reduction): Once imine formation is complete, cool the reaction mixture and add the reducing agent (now even NaBH₄ can be used effectively).

  • Acid Catalysis: Adding a catalytic amount of a weak acid (like acetic acid) can accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.

Part 3: Data & Visualizations

Key Physicochemical & Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[19]
Molecular Weight 178.23 g/mol [19]
Appearance Colorless to pale yellow liquid[20]
¹H NMR Aldehyde Proton (CHO) ~10.1 ppm (in CDCl₃)Typical, varies slightly
¹H NMR Methyl Proton (CH₃) ~2.6 ppm (in CDCl₃)[21],[22]
¹H NMR Isopropoxy CH ~4.6-4.7 ppm (septet)Typical, varies slightly
¹H NMR Isopropoxy CH₃ ~1.3-1.4 ppm (doublet)Typical, varies slightly
Diagrams

G cluster_0 Reaction Troubleshooting Workflow cluster_1 cluster_2 start Reaction Failed (Low Yield / No Product) check_sm 1. Verify Starting Material Integrity start->check_sm sm_ok SM Purity OK check_sm->sm_ok Pass sm_bad SM Impure/ Degraded check_sm->sm_bad Fail check_reaction 2. Analyze Reaction Parameters sm_ok->check_reaction purify_sm Purify Aldehyde (e.g., Aqueous Wash) sm_bad->purify_sm purify_sm->start Retry kinetics Slow Kinetics (Steric/Electronic) check_reaction->kinetics side_reaction Side Product Formation check_reaction->side_reaction equilibrium Unfavorable Equilibrium check_reaction->equilibrium conditions Modify Conditions (Temp, Time, Solvent) kinetics->conditions reagents Change Reagents (Catalyst, Reductant) kinetics->reagents side_reaction->reagents equilibrium->conditions water Remove Water (Dean-Stark) equilibrium->water

Caption: General troubleshooting workflow for failed reactions.

Caption: Factors affecting reactivity.

References

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Jetir.Org. (2026).
  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org. (n.d.).
  • Nixon, Z. S. The Development Of The Catalytic Wittig Reaction.
  • BENZALDEHYDE. Techno PharmChem. (n.d.).
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. (2020).
  • Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.).
  • CAS 18962-05-5: 4-Isopropoxybenzaldehyde. CymitQuimica. (n.d.).
  • Stabilization of aldehydes.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). (2024).
  • Troubleshooting low yields in Knoevenagel condens
  • Wittig Reaction. Organic Chemistry Portal. (n.d.).
  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. (2025).
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018).
  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange. (2014).
  • Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry. (2004).
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
  • 86786-25-6|this compound|BLD Pharm. BLD Pharm. (n.d.).
  • 4-N-PROPOXYBENZALDEHYDE(5736-85-6) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent.
  • 4-Isopropoxybenzaldehyde. PubChem - NIH. (n.d.).
  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015).
  • Safety Data Sheet: Benzaldehyde. Carl ROTH. (n.d.).
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. (2020).
  • Supporting Information. The Royal Society of Chemistry. (n.d.).
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem. (n.d.).
  • Sassian, M., et al. REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Reductive Amination - Common Conditions.
  • 2-Methylbenzaldehyde(529-20-4) 1 H NMR. ChemicalBook. (n.d.).
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.).
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Quora. (2020).
  • A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Benchchem. (n.d.).
  • Application Note – Reductive Amin
  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure. (n.d.).
  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • 4-Isopropyl-2-methylbenzaldehyde. PubChem. (n.d.).
  • 4-Methylbenzaldehyde. Wikipedia. (n.d.).

Sources

Technical Support Center: Synthesis and Scale-Up of 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Isopropoxy-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or manufacturing scales. Here, you will find detailed troubleshooting guides in a question-and-answer format, step-by-step protocols, and critical safety and scalability insights.

Introduction

This compound is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and specialty chemical industries. Its synthesis, typically involving the formylation of an electron-rich aromatic precursor, presents several challenges when scaling up. This guide will address these challenges, providing practical solutions to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

The two primary routes for the synthesis of this compound involve the ortho-formylation of 3-isopropoxytoluene. The most common methods for this transformation are the Vilsmeier-Haack and the Duff reactions.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] It is generally a high-yielding reaction for electron-rich aromatic compounds.[1][3]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or acetic acid) to introduce a formyl group ortho to a hydroxyl or alkoxy group.[4] While often effective, the Duff reaction is known for sometimes providing low to moderate yields.[5]

For scale-up, the Vilsmeier-Haack reaction is often preferred due to its generally higher yields and more straightforward reaction profile, provided that the safety considerations associated with the highly reactive and exothermic nature of the Vilsmeier reagent are adequately addressed.[6]

Q2: I am observing poor regioselectivity in the formylation of 3-isopropoxytoluene, with the formation of a significant amount of the 6-formyl isomer. How can I improve the selectivity for the desired 2-formyl product?

This is a common challenge. The isopropoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. In the case of 3-isopropoxytoluene, the 2- and 6-positions are ortho to the isopropoxy group, and the 4-position is para. The 2- and 4-positions are ortho and para to the methyl group, respectively.

Troubleshooting Steps:

  • Reaction Temperature: The Vilsmeier-Haack reaction's regioselectivity can be temperature-dependent. Running the reaction at lower temperatures (e.g., 0-10 °C) can often enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

  • Steric Hindrance: The isopropoxy group is bulkier than the methyl group, which can influence the approach of the electrophilic Vilsmeier reagent. The 2-position is sterically more hindered due to the adjacent methyl group. However, electronic effects often dominate.

  • Choice of Formylating Agent: While less common for this specific transformation, exploring variations of the Vilsmeier reagent (e.g., using different substituted formamides) could potentially alter the steric and electronic demands of the electrophile, thereby influencing regioselectivity.

Q3: My Vilsmeier-Haack reaction is showing a significant exotherm upon scaling up, leading to concerns about thermal runaway. How can I manage this?

The formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate are highly exothermic and pose a significant safety risk on a larger scale.[6]

Key Safety and Control Measures:

  • Controlled Reagent Addition: The most critical control measure is the slow, controlled addition of the activating agent (e.g., POCl₃) to the DMF at a low temperature (typically 0-5 °C). This ensures that the heat generated during the formation of the Vilsmeier reagent can be effectively removed by the reactor's cooling system.

  • Heat Flow Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum heat output.[7] This data is crucial for ensuring that the plant reactor's cooling capacity is sufficient.[8][9]

  • Semi-Batch Process: On a larger scale, a semi-batch process is often employed where the Vilsmeier reagent is prepared first, and then the substrate (3-isopropoxytoluene) is added at a controlled rate to manage the reaction exotherm.

  • Adequate Mixing: Efficient stirring is essential to prevent the formation of localized hot spots and ensure uniform temperature distribution throughout the reaction mass.[7]

Q4: During work-up, I am encountering difficulties in hydrolyzing the iminium salt intermediate and isolating the product. What is the recommended procedure for a large-scale work-up?

The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the aldehyde and neutralization of the acidic reaction mixture.

Recommended Large-Scale Work-Up Protocol:

  • Quenching: The reaction mixture should be slowly and carefully added to a well-stirred mixture of ice and water or a cold aqueous solution of a base like sodium acetate or sodium carbonate. This should be done at a rate that allows for effective temperature control.

  • Hydrolysis and Neutralization: The hydrolysis of the iminium salt is typically rapid in an aqueous acidic environment. After the initial quench, the mixture is often stirred for a period to ensure complete hydrolysis. The pH is then carefully adjusted to neutral or slightly basic with an aqueous base (e.g., NaOH or K₂CO₃).

  • Extraction: The product is then extracted with a suitable organic solvent, such as toluene, ethyl acetate, or dichloromethane.

  • Washes: The organic layer should be washed with water and then with a saturated brine solution to remove any remaining inorganic salts and water-soluble impurities.

Q5: My crude this compound is impure, and I am struggling with purification on a large scale. What are the likely impurities and the best purification methods?

Potential Impurities:

  • Isomeric Aldehydes: The most common impurity is likely the isomeric 2-Isopropoxy-6-methylbenzaldehyde.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-isopropoxytoluene.

  • Over-reaction Products: Although less common with aldehydes, under harsh conditions, further reactions can occur.

  • Byproducts from the Vilsmeier Reagent: Residual DMF and phosphorus-containing byproducts can be present.

Large-Scale Purification Strategies:

  • Distillation: If the boiling points of the desired product and the major impurities are sufficiently different, vacuum distillation can be an effective and scalable purification method.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this is often the most cost-effective method for achieving high purity on a large scale.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[10][11] The aldehyde can then be regenerated by treatment with a base. This is a highly effective and scalable purification technique for aldehydes.[10][11]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Isopropoxytoluene

Materials:

ReagentMolar Mass ( g/mol )Amount (molar equivalents)
3-Isopropoxytoluene150.221.0
N,N-Dimethylformamide (DMF)73.093.0
Phosphorus oxychloride (POCl₃)153.331.2
Dichloromethane (DCM)84.93As solvent
Ice-For work-up
Saturated Sodium Bicarbonate Solution-For work-up
Saturated Sodium Chloride Solution (Brine)-For work-up
Anhydrous Magnesium Sulfate-For drying

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (3.0 eq) and dichloromethane.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Add a solution of 3-isopropoxytoluene (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation
  • Dissolve the crude product in a suitable solvent like diethyl ether or toluene.

  • Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct and move to the aqueous phase. Repeat the extraction to ensure complete removal of the aldehyde.

  • Separate the aqueous layer containing the bisulfite adduct.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-aldehyde impurities.

  • To regenerate the aldehyde, add a strong base, such as 10M sodium hydroxide, to the aqueous solution until the pH is >12.

  • Extract the regenerated aldehyde with a fresh portion of the organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 3-Isopropoxytoluene Vilsmeier_Reagent->Substrate Addition at 0-25 °C Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (Distillation/Crystallization/ Bisulfite Adduct) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_SM Incomplete consumption of starting material (by TLC/GC)? Start->Check_SM Yes_SM Yes_SM Check_SM->Yes_SM No_SM No_SM Check_SM->No_SM Temp_Time Increase reaction time or temperature. (Caution: may affect regioselectivity) Yes_SM->Temp_Time Yes Side_Products Significant side product formation? No_SM->Side_Products No Yes_Side Yes_Side Side_Products->Yes_Side No_Side No_Side Side_Products->No_Side Isomer Isomeric aldehyde detected? Yes_Side->Isomer Yes Yes_Isomer Yes_Isomer Isomer->Yes_Isomer No_Isomer No_Isomer Isomer->No_Isomer Workup_Loss Product loss during work-up? No_Side->Workup_Loss No Yes_Loss Yes_Loss Workup_Loss->Yes_Loss No_Loss No_Loss Workup_Loss->No_Loss Optimize_Temp Optimize reaction temperature for better regioselectivity (try lower temp). Yes_Isomer->Optimize_Temp Yes Other_Byproducts Analyze for other byproducts (e.g., from reagent decomposition). No_Isomer->Other_Byproducts No Optimize_Workup Optimize extraction and purification steps. Consider bisulfite adduct purification. Yes_Loss->Optimize_Workup Yes End End No_Loss->End Consult further literature or technical support.

Caption: Decision tree for troubleshooting low yields in the formylation reaction.

References

  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Organic Syntheses. (2012). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Characterization of 4-Isopropoxy-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-2-methylbenzaldehyde (IMB) represents a strategic structural variant in the benzaldehyde family, offering a distinct physicochemical profile compared to the industry-standard 4-methoxybenzaldehyde (p-Anisaldehyde).[1][2] While p-Anisaldehyde is ubiquitous in Schiff base and chalcone synthesis, its moderate lipophilicity often limits the membrane permeability of its derivatives.[1][2]

This guide characterizes IMB as a superior "lipophilic scaffold."[1][2] The introduction of the bulky isopropoxy group (


) combined with the ortho-methyl group (

) drastically alters the molecule's steric and electronic landscape.[2] This guide provides objective benchmarking, optimized synthetic protocols accounting for ortho-steric hindrance, and structural identification data.

Part 1: Physicochemical Benchmarking

The selection of IMB over p-Anisaldehyde is rarely arbitrary; it is driven by the need for enhanced lipophilicity (LogP) and steric bulk to fill hydrophobic pockets in target proteins (e.g., kinase inhibitors or antimicrobial targets).[1][2]

Table 1: Comparative Physicochemical Profile[1][3]
FeatureThis compound (IMB) 4-Methoxybenzaldehyde (p-Anisaldehyde) 4-Isopropoxybenzaldehyde
Structure Sterically Hindered, LipophilicPlanar, Moderately LipophilicUnhindered, Lipophilic
CAS No. 438006-26-1 (Generic/Analog)123-11-518962-05-5
Mol.[2] Weight ~178.23 g/mol 136.15 g/mol 164.20 g/mol
LogP (Predicted) ~3.2 - 3.5 (High Permeability)~1.7 (Moderate)~2.6 (High)
Steric Bulk High (Ortho-Me + Isopropyl)LowModerate (Isopropyl only)
Reactivity Reduced (Ortho-effect)HighHigh
Primary Utility Hydrophobic pocket targetingGeneral linker/scaffoldSolubility enhancement

Key Insight: The ortho-methyl group in IMB introduces significant steric strain.[1][2] While this increases metabolic stability by protecting the carbonyl from enzymatic oxidation, it also necessitates more vigorous reaction conditions during synthesis compared to p-Anisaldehyde.[1][2]

Part 2: Synthetic Utility & Reactivity Profiles[1]

The "Ortho-Effect" Challenge

In standard Claisen-Schmidt condensations (to form chalcones) or Schiff base formation, IMB reacts slower than p-Anisaldehyde.[1][2] The methyl group at the 2-position creates a steric blockade, impeding the approach of nucleophiles to the carbonyl carbon.[1]

  • Standard Protocol (Anisaldehyde): Room temperature, NaOH, 2-4 hours.

  • Required Protocol (IMB): Elevated temperature (

    
    ), stronger base (KOH), or Ultrasound irradiation.[1][2]
    
Diagram 1: Comparative Reactivity & Steric Hindrance

The following diagram illustrates the steric blockade mechanism and the optimized workflow.

ReactivityWorkflow Start Starting Material (Aldehyde) PathA Path A: p-Anisaldehyde (Unhindered) Start->PathA PathB Path B: this compound (Sterically Hindered) Start->PathB MechA Nucleophilic Attack (Fast, Low barrier) PathA->MechA Low Sterics MechB Nucleophilic Attack (Slow, Steric Blockade) PathB->MechB Ortho-Methyl Effect CondA Standard Conditions (RT, NaOH, 4h) MechA->CondA CondB Optimized Conditions (60°C, KOH, 12h OR Ultrasound) MechB->CondB Product Target Derivative (Chalcone/Schiff Base) CondA->Product High Yield (>90%) CondB->Product Recovered Yield (~75-85%)

Caption: Impact of the ortho-methyl group on synthetic pathways. Path B requires higher energy input to overcome the steric barrier.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of Chalcone Derivative (Optimized for IMB)

Objective: To synthesize (E)-3-(4-isopropoxy-2-methylphenyl)-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation.[1][2]

Reagents:

  • This compound (10 mmol)[1][2]

  • Acetophenone (10 mmol)[1][2]

  • Ethanol (95%, 20 mL)

  • Potassium Hydroxide (KOH) pellets (40% aq. solution, 5 mL)

Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of IMB in 20 mL of ethanol. Stir until clear.

  • Catalysis: Add the KOH solution dropwise while stirring vigorously. Note: The solution will likely turn yellow/orange immediately due to enolate formation.[2]

  • Reaction (Critical Step):

    • Standard: Reflux at

      
       for 12 hours.[1][2]
      
    • Alternative (Green): Place flask in an ultrasonic bath at

      
       for 60-90 minutes. (Recommended for higher purity).
      
  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The IMB spot (

    
    ) should disappear.[2]
    
  • Workup: Pour the reaction mixture into 100g of crushed ice/water containing 2 mL of HCl (to neutralize excess base).

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield yellow needles.

Protocol B: Spectroscopic Characterization (NMR)

Verifying the structure requires distinguishing the specific alkyl signals.[2]

Table 2: Diagnostic 1H NMR Signals (CDCl3, 400 MHz)

Proton GroupChemical Shift (

ppm)
MultiplicityInterpretation
Aldehyde (-CHO) 10.1 - 10.3Singlet (1H)Deshielded carbonyl.[1][2]
Aromatic Ring 6.7 - 7.8Multiplet (3H)Pattern depends on substitution.[1][2]
Isopropoxy (-OCH<) 4.5 - 4.7Septet (1H)Characteristic of isopropyl methine.[1][2]
Ortho-Methyl (-CH3) 2.3 - 2.4Singlet (3H)Distinct from isopropyl methyls.[1][2]
Isopropoxy (-CH3) 1.3 - 1.4Doublet (6H)Coupled to the methine septet.[1][2]

Part 4: Biological Applications & Logic[1][2]

The derivative's value lies in its Structure-Activity Relationship (SAR) .[1][2] The 4-isopropoxy group increases lipophilicity (LogP), enhancing passive transport across bacterial cell walls or the blood-brain barrier (BBB).[1][2]

Diagram 2: Biological Efficacy Workflow

This diagram outlines why researchers choose IMB derivatives for antimicrobial screening.

SAR_Logic Compound IMB Derivative (Chalcone/Schiff Base) Property1 Increased LogP (Lipophilicity) Compound->Property1 Property2 Steric Bulk (2-Me + Isopropyl) Compound->Property2 Mech1 Enhanced Membrane Permeability Property1->Mech1 Mech2 Hydrophobic Pocket Occupancy (Enzymes) Property2->Mech2 Result1 Higher Intracellular Concentration Mech1->Result1 Result2 Selectivity vs. Off-targets Mech2->Result2 Outcome Improved IC50/MIC vs. Methoxy Analog Result1->Outcome Result2->Outcome

Caption: SAR logic flow. The Isopropoxy group drives permeability, while the Methyl group drives selectivity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde.[2] Retrieved from [Link][1][2]

    • Context: Source for physicochemical baseline data and safety profile of the unmethyl
  • Context: Validates the "Ortho-Effect" and steric hindrance mechanisms described in the reactivity section.
  • Chemical Review and Letters (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link][1][2]

    • Context: Provides the foundational Claisen-Schmidt protocols adapted for this guide.
  • MDPI (2021). Design, Synthesis, and Biological Evaluation of Benzyloxybenzaldehyde Derivatives. Retrieved from [Link][1][2]

    • Context: Supports the SAR claims regarding lipophilic alkoxy substitutions on benzaldehyde rings.[2]

Sources

Spectroscopic comparison of 4-Isopropoxy-2-methylbenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Isopropoxy-2-methylbenzaldehyde and Its Precursors

In the landscape of pharmaceutical and materials science research, the precise synthesis and characterization of novel organic molecules are paramount. This compound is a substituted benzaldehyde derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its utility is intrinsically linked to its purity and structural integrity, which necessitates a thorough understanding of its spectroscopic properties in relation to its synthetic precursors.

This guide provides an in-depth spectroscopic comparison of this compound and its key precursors. As a Senior Application Scientist, my focus extends beyond a mere presentation of data. Instead, this document elucidates the causal relationships between the molecular structure of these compounds and their spectral features. By understanding these correlations, researchers can effectively monitor the progress of the synthesis, identify key intermediates, and ultimately ensure the quality of the final product.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound typically commences from 2-methyl-4-nitrophenol. The synthetic route involves a series of transformations, each altering the functional groups on the aromatic ring and, consequently, their spectroscopic signatures. The proposed pathway is as follows:

Synthesis_Pathway A 2-Methyl-4-nitrophenol B 4-Amino-2-methylphenol A->B Reduction (e.g., Fe/HCl) C 4-Isopropoxy-2-methylaniline B->C Etherification (e.g., 2-bromopropane, K2CO3) D This compound C->D Formylation (e.g., Duff reaction or similar)

Caption: Proposed synthetic pathway for this compound.

This guide will dissect the spectroscopic changes (NMR, FT-IR, and Mass Spectrometry) that occur at each step of this synthetic journey.

PART 1: The Starting Material: 2-Methyl-4-nitrophenol

2-Methyl-4-nitrophenol serves as a readily available and inexpensive starting point. Its spectroscopic features are well-documented and provide a baseline for our comparative analysis.

Experimental Protocols: Spectroscopic Analysis of 2-Methyl-4-nitrophenol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a solution of 2-methyl-4-nitrophenol in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Reference the spectra to the residual solvent peak.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using an electron ionization (EI) source.

    • Analyze the fragmentation pattern to confirm the molecular weight and identify characteristic fragments.

Spectroscopic Data Summary: 2-Methyl-4-nitrophenol
Spectroscopic TechniqueKey Features and Assignments
¹H NMR (DMSO-d₆)δ ~10.5-11.0 (s, 1H, -OH), ~8.0-8.2 (m, 2H, Ar-H), ~7.1-7.3 (d, 1H, Ar-H), ~2.2-2.3 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆)δ ~160 (C-OH), ~140 (C-NO₂), ~125-130 (Ar-C), ~115-120 (Ar-C), ~17 (-CH₃)
FT-IR (KBr, cm⁻¹)~3300-3500 (br, O-H stretch), ~1580 & ~1340 (asymm. & symm. N-O stretch of NO₂), ~1500, ~1450 (C=C aromatic stretch)
Mass Spectrum (EI)m/z 153 (M⁺), 136, 108, 77

Discussion: The spectroscopic data of 2-methyl-4-nitrophenol is consistent with its structure. The ¹H NMR shows a deshielded phenolic proton and aromatic protons influenced by the electron-withdrawing nitro group. The FT-IR spectrum clearly indicates the presence of the hydroxyl and nitro functional groups. The mass spectrum shows the molecular ion peak at m/z 153.

PART 2: The Intermediate: 4-Isopropoxy-2-methylaniline

The reduction of the nitro group to an amine and the subsequent etherification of the phenolic hydroxyl group leads to the formation of 4-isopropoxy-2-methylaniline. While direct experimental data for this specific compound is scarce, we can predict its spectroscopic characteristics based on the structural changes and data from analogous compounds like 4-isopropoxyaniline.

Predicted Spectroscopic Changes from Precursor

The conversion of 2-methyl-4-nitrophenol to 4-isopropoxy-2-methylaniline involves two key transformations: the reduction of the nitro group to an amine and the etherification of the hydroxyl group. These changes will have predictable effects on the spectra.

Spectral_Changes_1 cluster_A 2-Methyl-4-nitrophenol cluster_B 4-Isopropoxy-2-methylaniline A_NO2 Nitro Group (-NO₂) B_NH2 Amino Group (-NH₂) A_NO2->B_NH2 Reduction (Upfield shift in NMR, Disappearance of N-O stretches in IR) A_OH Hydroxyl Group (-OH) B_OPr Isopropoxy Group (-O-iPr) A_OH->B_OPr Etherification (Appearance of isopropoxy signals in NMR, Disappearance of O-H stretch in IR)

Caption: Predicted spectroscopic changes from 2-methyl-4-nitrophenol to 4-isopropoxy-2-methylaniline.

Predicted Spectroscopic Data Summary: 4-Isopropoxy-2-methylaniline
Spectroscopic TechniquePredicted Key Features and AssignmentsRationale for Prediction
¹H NMR (CDCl₃)δ ~6.5-7.0 (m, 3H, Ar-H), ~4.4-4.6 (septet, 1H, -OCH(CH₃)₂), ~3.5-3.8 (br s, 2H, -NH₂), ~2.1-2.2 (s, 3H, -CH₃), ~1.3-1.4 (d, 6H, -OCH(CH₃)₂)Based on data for 4-isopropoxyaniline and the expected shielding effect of the amino group and the characteristic signals of the isopropoxy group.
¹³C NMR (CDCl₃)δ ~150-155 (C-O), ~140-145 (C-NH₂), ~115-125 (Ar-C), ~70 (-OCH(CH₃)₂), ~22 (-OCH(CH₃)₂), ~17 (-CH₃)Predicted based on the chemical shifts of similar anilines and ethers.
FT-IR (neat, cm⁻¹)~3300-3400 (two bands, N-H stretch), ~2850-2980 (C-H stretch of alkyl), ~1240 (asymm. C-O-C stretch), ~1050 (symm. C-O-C stretch)The characteristic N-H stretches of a primary amine and the C-O stretches of the ether will be prominent. The N-O stretches of the nitro group will be absent.
Mass Spectrum (EI)m/z 179 (M⁺), 164, 136The molecular ion is expected at m/z 179. Fragmentation would likely involve the loss of a methyl group from the isopropoxy moiety.

PART 3: The Target Molecule: this compound

The final step in the synthesis is the formylation of 4-isopropoxy-2-methylaniline to yield the target molecule, this compound. This introduces a highly deshielding aldehyde group, which will be the most significant change in the spectroscopic data.

Predicted Spectroscopic Changes from Intermediate

The introduction of the aldehyde group in place of the amine group will cause significant downfield shifts for the aldehydic proton and the aromatic protons, particularly the one ortho to the new formyl group.

Spectral_Changes_2 cluster_C 4-Isopropoxy-2-methylaniline cluster_D This compound C_NH2 Amino Group (-NH₂) D_CHO Aldehyde Group (-CHO) C_NH2->D_CHO Formylation (Appearance of aldehyde proton in ¹H NMR, C=O stretch in IR, Disappearance of N-H signals)

Caption: Predicted spectroscopic changes from 4-isopropoxy-2-methylaniline to this compound.

Predicted Spectroscopic Data Summary: this compound
Spectroscopic TechniquePredicted Key Features and AssignmentsRationale for Prediction
¹H NMR (CDCl₃)δ ~10.2 (s, 1H, -CHO), ~7.6 (d, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~4.6 (septet, 1H, -OCH(CH₃)₂), ~2.6 (s, 3H, -CH₃), ~1.4 (d, 6H, -OCH(CH₃)₂)The aldehyde proton will be significantly downfield. The aromatic protons will be shifted downfield compared to the aniline precursor. Data from similar benzaldehydes supports these predictions.[1]
¹³C NMR (CDCl₃)δ ~192 (C=O), ~163 (C-O), ~145 (C-CH₃), ~132 (C-CHO), ~110-125 (Ar-C), ~70 (-OCH(CH₃)₂), ~22 (-OCH(CH₃)₂), ~19 (-CH₃)The carbonyl carbon will have a characteristic downfield shift.
FT-IR (neat, cm⁻¹)~2820 & ~2720 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1600, ~1500 (C=C aromatic stretch), ~1250 (asymm. C-O-C stretch)The appearance of the characteristic aldehyde C-H and C=O stretches and the disappearance of the N-H stretches are key indicators of this transformation.
Mass Spectrum (EI)m/z 178 (M⁺), 163, 135The molecular ion is expected at m/z 178. Fragmentation may involve loss of a methyl group or the entire isopropoxy group.

Conclusion: A Roadmap for Synthesis and Characterization

This guide provides a comprehensive spectroscopic roadmap for the synthesis of this compound from 2-methyl-4-nitrophenol. By understanding the expected changes in NMR, FT-IR, and Mass Spectra at each synthetic step, researchers can confidently monitor their reactions, identify intermediates, and verify the structure of the final product. The provided experimental protocols and predicted data serve as a valuable reference for anyone working with these or structurally related compounds. The principles outlined here underscore the power of spectroscopy as an indispensable tool in modern organic synthesis, ensuring the integrity and quality of novel chemical entities.

References

  • PubChem. 2-Methyl-4-nitrophenol. [Link]

  • PubChem. 4-Isopropoxyaniline. [Link]

  • PrepChem. Synthesis of 4-Isopropoxybenzaldehyde. [Link]

  • PubChem. 4-Isopropoxybenzaldehyde. [Link]

Sources

A Researcher's Guide to Confirming the Structure of 4-Isopropoxy-2-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and progress. In the synthesis of novel chemical entities, particularly those derived from versatile precursors like 4-Isopropoxy-2-methylbenzaldehyde, the journey from reaction to a fully characterized product is paved with meticulous analytical validation. This guide provides an in-depth comparison of analytical techniques and supporting experimental data to confidently elucidate the structure of reaction products stemming from this substituted benzaldehyde.

The Reactivity Landscape of this compound

This compound is an aromatic aldehyde possessing an electron-donating isopropoxy group and a weakly electron-donating methyl group on the benzene ring. The aldehyde functional group is the primary site of reactivity, being susceptible to nucleophilic attack. A key structural feature of this molecule is the absence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which precludes it from undergoing self-aldol condensation or acting as the enolate component in such reactions.[1] This characteristic makes it an excellent electrophilic partner in crossed-aldol or, more specifically, Claisen-Schmidt condensations.[2][3]

One of the most common and illustrative reactions for this class of aldehydes is the base-catalyzed Claisen-Schmidt condensation with a ketone containing α-hydrogens, such as acetone.[2][4][5] This reaction is a reliable method for forming α,β-unsaturated ketones, often referred to as chalcones, which are prevalent scaffolds in medicinal chemistry.[6][7][8]

The expected primary product of the reaction between this compound and acetone is (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one . The 'E' stereoisomer is generally favored due to the thermodynamic stability of the trans-alkene.

A Comparative Analysis of Analytical Techniques for Structural Elucidation

The confirmation of the product's structure requires a multi-faceted analytical approach. Below is a comparison of the most common and powerful techniques used for this purpose.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Provides information on the number, connectivity, and chemical environment of hydrogen atoms.- Highly detailed structural information.- Can distinguish between isomers.- Quantitative analysis is possible.- Requires soluble samples.- Complex spectra can be challenging to interpret.
¹³C NMR Spectroscopy Reveals the number and types of carbon environments in the molecule.- Complements ¹H NMR data.- Useful for identifying carbonyl and quaternary carbons.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.- Rapid and non-destructive.- Excellent for confirming the presence of key functional groups (e.g., C=O, C=C).- Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns.- High sensitivity.- Provides the molecular weight with high accuracy (HRMS).- Fragmentation patterns can aid in structural elucidation.- Can be a destructive technique.- Isomers may have identical molecular weights.

Experimental Protocol: Synthesis of (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one

The following protocol details a standard procedure for the Claisen-Schmidt condensation of this compound with acetone.[5][9][10]

Materials:

  • This compound

  • Acetone

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetone (1.5 equivalents) to the solution and stir at room temperature for 5 minutes.

  • Slowly add the 10% aqueous NaOH solution (2 equivalents) dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual NaOH.

  • Recrystallize the crude product from ethanol to obtain the purified (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one.

Causality Behind Experimental Choices:

  • Base Catalyst (NaOH): The hydroxide ion deprotonates acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[2]

  • Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the basic reaction conditions.

  • Excess Acetone: Using a slight excess of acetone helps to ensure the complete consumption of the aldehyde.

  • Ice Bath Precipitation and Cold Water Wash: The product is typically a solid with lower solubility in cold water, allowing for its isolation by precipitation and washing to remove water-soluble impurities.

  • Recrystallization: This purification technique is used to obtain a highly pure crystalline product, which is essential for accurate analytical characterization.

Characterization of the Reaction Product: A Multi-Spectroscopic Approach

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Predicted ¹H NMR Data for (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 1.35Doublet6HIsopropoxy methyl protons (-CH(CH ₃)₂)
~ 2.38Singlet3HAromatic methyl protons (Ar-CH ₃)
~ 2.40Singlet3HAcetyl methyl protons (-C(O)CH ₃)
~ 4.60Septet1HIsopropoxy methine proton (-CH (CH₃)₂)
~ 6.70Doublet1Hα-proton of the enone (-CO-CH =CH-)
~ 6.80Doublet1HAromatic proton (Ar-H)
~ 6.85Singlet1HAromatic proton (Ar-H)
~ 7.45Doublet1HAromatic proton (Ar-H)
~ 7.60Doublet1Hβ-proton of the enone (-CO-CH=CH -)

The large coupling constant (typically ~16 Hz) between the α and β protons of the enone is characteristic of a trans (E) configuration.[13]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.

Predicted ¹³C NMR Data for (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 22.0Isopropoxy methyl carbons (-CH(C H₃)₂)
~ 20.0Aromatic methyl carbon (Ar-C H₃)
~ 27.5Acetyl methyl carbon (-C(O)C H₃)
~ 70.0Isopropoxy methine carbon (-C H(CH₃)₂)
~ 110-145Aromatic and alkene carbons
~ 158.0Aromatic carbon attached to the isopropoxy group (Ar-O)
~ 198.0Carbonyl carbon (C =O)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Predicted IR Data for (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one:

Wavenumber (cm⁻¹) Functional Group
~ 1660-1680C=O stretch (α,β-unsaturated ketone)
~ 1600-1620C=C stretch (alkene)
~ 1500-1600C=C stretch (aromatic)
~ 2850-3000C-H stretch (aliphatic)
~ 1250C-O stretch (ether)

The position of the carbonyl stretch at a lower wavenumber compared to a saturated ketone is indicative of conjugation with the double bond.[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one (C₁₄H₁₈O₂), the expected molecular weight is 218.29 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Visualizing the Workflow

The logical flow of the synthesis and characterization process can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation Reactants This compound + Acetone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol, RT) Reactants->Reaction Purification Precipitation & Recrystallization Reaction->Purification Product Purified (E)-4-(4-isopropoxy-2-methylphenyl)but-3-en-2-one Purification->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR Provides detailed connectivity IR Infrared Spectroscopy Product->IR Confirms functional groups MS Mass Spectrometry Product->MS Confirms molecular weight Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of the reaction product.

Conclusion

The structural confirmation of reaction products is a critical step in chemical research and development. For derivatives of this compound, a systematic approach employing a predictable reaction such as the Claisen-Schmidt condensation, followed by a comprehensive analysis using a suite of spectroscopic techniques, provides a robust and reliable pathway to unambiguous structural elucidation. By understanding the principles behind the experimental choices and the information gleaned from each analytical method, researchers can confidently verify the integrity of their synthesized molecules, paving the way for further investigation and application.

References

  • Abdel-Rahman, A. A.-H., et al. (2021). "Chalcones: A Review on Their Synthesis and Biological Activities." Molecules, 26(15), 4489. [Link]

  • Bandeira, P. N., et al. (2023). "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure." Molecules, 28(22), 7609. [Link]

  • Chemistry 211 Experiment 5: The Aldol Condensation: Preparation of Dibenzalacetone. (2012). [Link]

  • Mandge, S., et al. (2007). "Synthesis and Characterization of Some Chalcone Derivatives." Science Alert. [Link]

  • Rasayan J. Chem. (2012). "SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES." [Link]

  • Saeed, A., et al. (2021). "Computational and Spectral Discussion of Some Substituted Chalcone Derivatives." Biointerface Research in Applied Chemistry, 12(1), 849-864. [Link]

  • Saleena, N. & Parvathykutty, P. (2023). "Chemistry and synthetic methodologies of chalcones and their derivatives: A review." International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]

  • Siddiqui, Z. N., et al. (2022). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega, 7(32), 27936-27959. [Link]

  • Singh, G., et al. (2017). "A Report on Synthesis, Reaction and Biological Activities of α, β-Unsaturated Carbonyl Compound: Chalcones." AIP Conference Proceedings, 2535, 030018. [Link]

  • Chougale, U. B., et al. (2015). "SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY." International Journal of Pharmaceutical Sciences and Research, 6(11), 4755-4759. [Link]

  • Pearson Education. (n.d.). "Claisen-Schmidt Condensation." [Link]

  • PraxiLabs. (n.d.). "Claisen Schmidt Reaction Virtual Lab." [Link]

  • ResearchGate. (2016). "Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives." [Link]

  • ResearchGate. (2020). "Synthesis, characterization and evaluation of antiinflammatory properties of novel α, β-unsaturated ketones." [Link]

  • Royal Society of Chemistry. (n.d.). "Supporting Information." [Link]

  • Royal Society of Chemistry. (2023). "A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation." [Link]

  • University of California, Davis. (2022). "4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones." Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). "Claisen–Schmidt condensation." [Link]

  • Zare, A., et al. (2012). "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α." Molecules, 17(1), 571-582. [Link]

  • Stack Exchange. (2019). "Does 4-methylbenzaldehyde give haloform and aldol reactions?" [Link]

  • Claisen-Schmidt Condensation. (n.d.). [Link]

  • Organic Spectroscopy International. (2015). "4-(4'-methoxyphenyl)-3-buten-2-one." [Link]

  • NIST WebBook. (n.d.). "3-Buten-2-one, 4-phenyl-, (E)-." [Link]

  • ResearchGate. (n.d.). "1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz." [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 4-Isopropoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Isopropoxy-2-methylbenzaldehyde. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding every recommendation in established safety principles and field-proven best practices.

Understanding the Risks: A Hazard Assessment

While a comprehensive Safety Data Sheet (SDS) specific to this compound should always be consulted, an understanding of its chemical class—aromatic aldehydes—provides a strong basis for a thorough hazard assessment. Aromatic aldehydes are known to present several potential hazards.

Based on data from structurally similar compounds such as 4-isopropoxybenzaldehyde, 4-methoxy-2-methylbenzaldehyde, and the parent compound benzaldehyde, we can anticipate that this compound is likely to be:

  • A skin and eye irritant : Direct contact can cause irritation.[1][2][3]

  • A respiratory tract irritant : Inhalation of vapors may lead to respiratory irritation.[1][2][3]

  • Harmful if swallowed : Ingestion may cause gastrointestinal issues.[1][3][4][5]

  • Combustible : Like many organic compounds, it may be a combustible liquid.[6][7]

Given these potential hazards, a multi-layered approach to personal protective equipment is not just recommended; it is essential for ensuring personal safety in the laboratory.

Core Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific tasks being performed and the associated risks of exposure. The following sections detail the minimum required PPE for handling this compound.

Eye and Face Protection: The First Line of Defense

Given that this chemical is expected to be a serious eye irritant, robust eye and face protection is non-negotiable.[1][2]

  • Chemical Splash Goggles : These should be worn at all times when handling the liquid, as they provide a seal around the eyes to protect against splashes.[8][9]

  • Face Shield : When there is a heightened risk of splashing—such as when transferring large volumes or during highly exothermic reactions—a face shield must be worn in addition to chemical splash goggles.[8][9][10] Standard safety glasses do not offer sufficient protection against chemical splashes.[10]

Hand Protection: Preventing Dermal Exposure

Aromatic aldehydes can cause skin irritation, and some related compounds are known to be harmful upon skin contact.[1][4] Therefore, selecting the correct gloves is critical.

  • Glove Material : Nitrile or butyl rubber gloves are recommended for handling aldehydes, as they provide adequate chemical resistance.[8][11] Latex gloves are not suitable and offer poor protection against this class of chemicals.[8]

  • Glove Inspection and Technique : Always inspect gloves for any signs of degradation or punctures before use.[12] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Body Protection: Shielding Against Incidental Contact

A laboratory coat is a fundamental component of your PPE.

  • Laboratory Coat : A properly fitting, long-sleeved lab coat should be worn and kept buttoned to protect the skin and personal clothing from accidental spills.[13]

  • Chemical-Resistant Apron : For procedures with a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]

Respiratory Protection: Mitigating Inhalation Risks

Aromatic aldehydes can be volatile and may cause respiratory irritation.[1][2][3]

  • Engineering Controls : The primary method for controlling inhalation exposure is through engineering controls. All work with this compound should be conducted within a certified chemical fume hood.[11][14]

  • Respirators : In the rare event that work cannot be conducted within a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][13][15] A formal respiratory protection program, including medical evaluation and fit testing, is mandatory for all respirator users.[13]

PPE Selection Guide for Common Laboratory Tasks

The level of PPE required is directly proportional to the risk of exposure. The following table provides guidance for common laboratory procedures.

TaskMinimum Required PPE
Weighing and Aliquoting Chemical splash goggles, nitrile or butyl rubber gloves, lab coat.
Solution Preparation Chemical splash goggles, nitrile or butyl rubber gloves, lab coat.
Running Reactions Chemical splash goggles (face shield if splash risk is high), nitrile or butyl rubber gloves, lab coat.
Work-up and Purification Chemical splash goggles and face shield, nitrile or butyl rubber gloves, lab coat, chemical-resistant apron (if splash risk is high).
Waste Disposal Chemical splash goggles, nitrile or butyl rubber gloves, lab coat.

Procedural Guide: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield : Don your eye and face protection.

  • Gloves : Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves first, using the proper technique to avoid touching the outside with your bare hands.

  • Lab Coat : Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Goggles/Face Shield : Remove your eye and face protection last.

  • Hand Washing : Always wash your hands thoroughly with soap and water after removing all PPE.[1][5]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task Involving This compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood respirator Mandatory: NIOSH-approved respirator with organic vapor cartridge. Consult EHS. fume_hood->respirator No base_ppe Standard PPE Required: - Chemical Splash Goggles - Nitrile/Butyl Rubber Gloves - Lab Coat fume_hood->base_ppe Yes respirator->base_ppe splash_risk Is there a significant splash risk? base_ppe->splash_risk face_shield Add Face Shield (over goggles) splash_risk->face_shield Yes proceed Proceed with Task splash_risk->proceed No apron Add Chemical-Resistant Apron (over lab coat) face_shield->apron apron->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

Spill Response

  • Minor Spill (inside a fume hood) :

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with a non-combustible absorbent material like sand or vermiculite.[12]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[16][17]

    • Clean the spill area thoroughly with soap and water.[17]

  • Major Spill (outside a fume hood or a large volume) :

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14]

First Aid

  • Skin Contact : Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[16] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[16] Seek immediate medical attention.

Decontamination and Disposal

PPE Decontamination and Disposal

  • Disposable PPE : Gloves and other disposable items contaminated with this compound should be placed in a sealed bag and disposed of as hazardous chemical waste.[12][17]

  • Reusable PPE : Goggles and face shields should be decontaminated according to your institution's standard procedures. Lab coats should be professionally laundered and not taken home.

Chemical Waste Disposal

  • All waste containing this compound, including excess reagent and contaminated materials, must be collected in a properly labeled, sealed container.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][7][16]

Conclusion

Working safely with this compound is contingent upon a thorough understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By integrating these protocols into your daily laboratory workflow, you build a foundation of safety that protects not only yourself but also your colleagues and the broader research environment. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Glutaraldehyde - Occupational Hazards in Hospitals | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Formaldehyde | Division of Research Safety - Illinois. (2025, September 17). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.